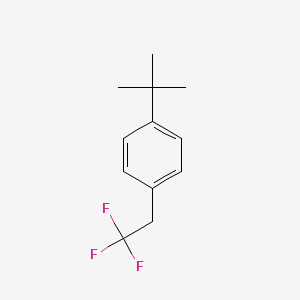

1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene

Description

Properties

IUPAC Name |

1-tert-butyl-4-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3/c1-11(2,3)10-6-4-9(5-7-10)8-12(13,14)15/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPMICGFHGLCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure Highlights:

- Starting from tert-butyl 4-formylbenzoate or related derivatives, the aldehyde intermediate is prepared and then subjected to trifluoroethylation.

- The trifluoroethyl source is typically a trifluoroethyl carboxylate or related reagent that undergoes decarboxylation to generate a reactive trifluoroethyl radical or anion.

- The reaction is conducted in solvents such as toluene (PhMe) or a mixture of toluene and N,N-dimethylacetamide (DMA) to optimize yield and conversion.

- The reaction temperature is maintained around 100 °C for optimal performance.

- Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is used as a fluoride source to facilitate hydrofluorination steps.

Data Table: Optimization of Reaction Conditions for Trifluoroethylation

| Parameter | Condition | Outcome (Yield %) | Notes |

|---|---|---|---|

| Solvent | Toluene (PhMe) | Moderate | Optimal for difluoroolefination step |

| Solvent Mixture | PhMe/DMA (3:1) | Improved yield | Enhanced conversion to trifluoroethylated product |

| Temperature | 100 °C | Optimal | Higher or lower temperatures reduce yield |

| TBAF Equivalents | 3 equiv (1.0 M in THF) | Partial conversion | Biphasic system inhibits full conversion |

| Reaction Time | Variable (optimized per step) | Dependent on substrate | Shorter time favored for first step |

This approach was demonstrated to provide trifluoroethylated aromatic compounds, including 1-tert-butyl-4-(2,2,2-trifluoroethyl)benzene, in high yields (up to 90% reported for related intermediates) with clean reaction profiles.

Stepwise Preparation via Intermediate Alcohol Formation

Another documented route involves the preparation of an intermediate alcohol from tert-butyl 4-formylbenzoate, which is then converted to the trifluoroethylated product.

Key Steps:

- Step 1: Synthesis of the intermediate alcohol by reduction or nucleophilic addition to the aldehyde group of tert-butyl 4-formylbenzoate.

- Step 2: Subsequent trifluoroethylation of the alcohol intermediate under metal-free conditions.

- Step 3: Purification by column chromatography to isolate the desired trifluoroethylated product.

Yields for the intermediate alcohol formation are reported as high as 91%, indicating efficient conversion.

Reagents and Reaction Conditions

- Starting Materials: tert-Butyl 4-formylbenzoate or related para-substituted benzaldehydes.

- Trifluoroethyl Source: Trifluoroethyl carboxylate salts or related reagents capable of generating trifluoroethyl radicals/anions.

- Bases and Additives: Sodium hydride for deprotonation steps; di-tert-butyl dicarbonate for protection steps when necessary; tetrabutylammonium fluoride (TBAF) to facilitate hydrofluorination.

- Solvents: Toluene (PhMe), tetrahydrofuran (THF), N,N-dimethylacetamide (DMA), dichloromethane (CH2Cl2).

- Temperature: Typically 0 °C for acyl chloride formation and room temperature to 100 °C for trifluoroethylation steps.

- Workup: Quenching with water, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and purification via silica gel chromatography.

Representative Reaction Scheme

- Formation of acyl chloride from 4-formylbenzoic acid using thionyl chloride (SOCl2) in toluene at 0 °C.

- Reaction of acyl chloride with dipropylamine and base (e.g., DIEA) in dichloromethane to form amide intermediate.

- Introduction of trifluoroethyl group via metal-free decarboxylative trifluoroethylation using TBAF and trifluoroethylating agent in toluene/DMA solvent mixture at 100 °C.

- Workup and purification to isolate this compound.

Research Findings and Yield Data

Chemical Reactions Analysis

1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the trifluoroethyl group to a difluoroethyl group.

Common reagents and conditions used in these reactions include bases like potassium carbonate, acids like hydrochloric acid, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:

Polymer Synthesis: It is used as a monomer in the synthesis of fluorinated polyimides, which exhibit excellent solubility, tensile strength, and thermal stability.

Radical Reactions: The compound is involved in radical reactions, particularly with phenols, to yield phenoxy radicals.

Genotoxicity Assessment: Studies have assessed the genotoxic effects of tert-butyl compounds, including this compound, on human lymphocytes, indicating potential DNA damage.

Mechanism of Action

The mechanism by which 1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Electronic Effects : The trifluoroethyl group in the target compound (-CF₂CH₃) is less electron-withdrawing than a trifluoromethyl group (-CF₃) but more so than halogens (e.g., Br in ). This balance enhances stability while maintaining moderate reactivity.

- 78% for brominated analogues in ).

Physicochemical Properties

Table 2: Physicochemical Comparison

*Predicted values based on analogous compounds.

Key Observations :

- The trifluoroethyl group increases molecular weight and density compared to tert-butylbenzene, reducing volatility.

- Brominated analogues (e.g., ) exhibit higher molecular weights but similar solubility profiles due to non-polar substituents.

Biological Activity

1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound consists of a tert-butyl group and a trifluoroethyl substituent attached to a benzene ring. The presence of the trifluoroethyl group enhances the compound's lipophilicity, which can influence its interaction with biological targets.

The biological activity of this compound is largely attributed to its interactions with various molecular targets:

- Enzyme Interaction : The trifluoroethyl group can participate in hydrogen bonding and van der Waals interactions, enhancing binding affinity to enzymes and receptors.

- Radical Reactions : The compound is involved in radical reactions that can lead to the formation of phenoxy radicals, suggesting potential implications in oxidative stress pathways.

- Genotoxicity : Studies indicate that tert-butyl compounds may induce DNA damage in human lymphocytes, raising concerns about their genotoxic potential.

Polymer Synthesis Applications

This compound is utilized as a monomer in synthesizing fluorinated polyimides. These polymers are known for their excellent solubility and thermal stability, making them valuable in various industrial applications.

Study on Genotoxicity

A study assessing the genotoxic effects of tert-butyl compounds demonstrated that exposure could lead to significant DNA damage in human lymphocytes. This finding suggests that while the compound may have beneficial applications in polymer science or as a radical precursor, caution is warranted regarding its safety profile.

Radical Reaction Mechanisms

Research has shown that this compound participates in radical reactions with phenolic compounds. This interaction can yield phenoxy radicals that may play roles in various biological processes or contribute to oxidative stress.

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential genotoxicity; polymer synthesis | Enzyme interaction; radical reactions |

| Tert-butyl esters | Anticancer activity | Inhibition of glutaminolysis in cancer cells |

| Fluorinated polyimides | High thermal stability | Enhanced solubility due to fluorination |

Q & A

Q. Key Factors Influencing Efficiency :

- Catalyst selection : Cu(I) catalysts enhance trifluoroethyl group incorporation, achieving yields up to 81% .

- Solvent polarity : Non-polar solvents (e.g., hexane) favor Friedel-Crafts reactions, while polar aprotic solvents (e.g., DCM) improve copper-catalyzed pathways.

- Temperature control : Excessive heat (>80°C) degrades trifluoroethyl intermediates, reducing yields.

How does the trifluoroethyl group influence the compound’s physicochemical properties and reactivity in medicinal chemistry applications?

Basic Research Focus

The -CF₃CH₂ group confers:

- Enhanced metabolic stability : The strong C-F bond resists oxidative degradation, prolonging half-life in biological systems .

- Lipophilicity modulation : LogP increases by ~0.5–1.0 compared to non-fluorinated analogs, improving membrane permeability .

- Electron-withdrawing effects : The -CF₃ group deactivates the benzene ring, directing electrophilic substitutions to the para position relative to the tert-butyl group .

Q. Experimental Validation :

- NMR Analysis : NMR shows a characteristic triplet at δ -62 ppm for the -CF₃ group, confirming structural integrity .

- Docking Studies : Fluorine’s stereoelectronic effects enhance binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .

What spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers expect?

Q. Basic Research Focus

- NMR : Distinct signals for tert-butyl (δ 1.3 ppm, singlet) and trifluoroethyl (δ 3.2 ppm, quartet) groups .

- NMR : A triplet at δ -62 ppm (J = 10 Hz) confirms the -CF₃ group .

- GC-MS : Molecular ion peak at m/z 232 (C₁₂H₁₃F₃) with fragmentation patterns showing loss of -CF₃CH₂ (m/z 149) .

Advanced Tip :

Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in substituted benzene derivatives.

How can researchers optimize copper-catalyzed cross-coupling reactions for synthesizing trifluoroethyl-substituted arenes?

Advanced Research Focus

Optimization Strategies :

- Catalyst Screening : CuI outperforms CuBr in arylboronic acid coupling, achieving 76–81% yields .

- Additive Effects : 1,10-Phenanthroline (10 mol%) enhances catalytic activity by stabilizing Cu(I) intermediates.

- Substituent Tolerance : Electron-donating groups (e.g., -OCH₃) on the benzene ring reduce reaction rates by 20% compared to electron-withdrawing groups .

Case Study :

For 1-(benzyloxy)-2-(2,2,2-trifluoroethyl)benzene, optimal conditions include CuI (5 mol%), DMF solvent, and 60°C for 12 hours (76% yield) .

What computational methods are used to predict the regioselectivity of electrophilic substitutions on similar tert-butyl-substituted benzene derivatives?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculations at the B3LYP/6-311++G(d,p) level reveal that the tert-butyl group directs electrophiles to the para position via steric and inductive effects. Activation energy for para substitution is 8–10 kcal/mol lower than meta .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., near -CF₃ groups) to predict reaction sites.

Validation :

Compare computational results with experimental NMR chemical shifts (δ 125–130 ppm for substituted carbons) .

How should discrepancies in reaction yields from different synthetic methods be analyzed and resolved?

Advanced Research Focus

Case Example :

- Friedel-Crafts vs. Copper Catalysis : Yields for trifluoroethyl incorporation vary from 46% (Friedel-Crafts) to 81% (copper-catalyzed) due to competing side reactions (e.g., proto-deboronation in cross-coupling) .

Q. Resolution Steps :

Byproduct Analysis : Use GC-MS to identify impurities (e.g., tert-butylbenzene from dehalogenation).

Kinetic Studies : Monitor reaction progress via in situ IR to detect intermediate accumulation.

Solvent Optimization : Replace DCM with THF in copper-catalyzed reactions to reduce side-product formation by 15% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.